molecular formula C10H9NO3 B1346512 Cyclopropyl(3-nitrophenyl)methanone CAS No. 5680-51-3

Cyclopropyl(3-nitrophenyl)methanone

Cat. No. B1346512
CAS RN: 5680-51-3
M. Wt: 191.18 g/mol
InChI Key: SPBSPZKRZGRRSE-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

A 250-mL three-necked flask equipped with a thermometer and an addition funnel is charged with fuming nitric acid (90%, 130 mL) and cooled to -10° C. Cyclopropyl phenyl ketone (21 mL) is added dropwise via the addition funnel over 15 min. During the addition of the ketone, the reaction temperature is maintained between -7° and -13° C. After stirring an additional 10 min at -10° C., the reaction mixture is poured onto 1 L of crashed ice, extracted with 700 mL of toluene, washed with two portions of 5% sodium hydroxide solution and one portion of brine, dried over magnesium sulfate and concentrated to give 28.14 g of yellow oil. Recrystallization from 50 mL of methanol gives 14.62 g of the title product as white crystals.
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]2[CH2:11][CH2:10]2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:12]([O-])([OH:14])=[O:13]>>[CH:9]1([C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[C:3]([N+:12]([O-:14])=[O:13])[CH:2]=2)=[O:8])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1CC1
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
130 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring an additional 10 min at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL three-necked flask equipped with a thermometer and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is maintained between -7° and -13° C
EXTRACTION
Type
EXTRACTION
Details
extracted with 700 mL of toluene
WASH
Type
WASH
Details
washed with two portions of 5% sodium hydroxide solution and one portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.